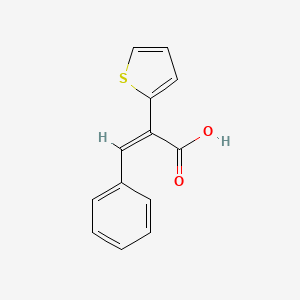

(2E)-3-phenyl-2-thien-2-ylacrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

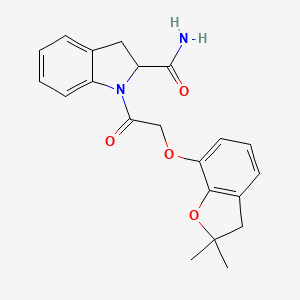

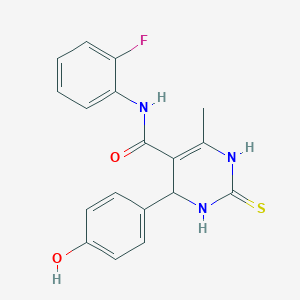

“(2E)-3-Phenyl-2-thien-2-ylacrylic acid” is a biochemical compound with the molecular formula C13H10O2S . It has a molecular weight of 231.3 . The compound is used for proteomics research .

It should be stored at a temperature between 28 C . The IUPAC name for this compound is (E)-3-phenyl-2-(1H-1lambda3-thiophen-2-yl)acrylic acid .

Safety Information A Material Safety Data Sheet (MSDS) is available for this compound . It’s important to refer to the MSDS for detailed information on safety measures, handling, and potential hazards.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

(2E)-3-phenyl-2-thien-2-ylacrylic acid plays a key role in the synthesis of thieno[2,3-f]isoindoles, a type of heterocycle. It is used in a process that involves acylation, the intramolecular Diels–Alder vinylarenе (IMDAV) reaction, and aromatization. This method is significant for creating functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable for further chemical transformations and potential bioscreening applications (Obushak et al., 2020).

Photophysical Properties

The photophysical properties of compounds related to this compound have been studied, focusing on their electronic absorption, excitation, and fluorescence. This research helps in understanding the electronic structures and potential applications of these compounds in areas like fluorescence and materials science (Al-Ansari, 2016).

Synthesis of Potential Antileukotrienic Agents

This compound derivatives have been synthesized as potential antileukotrienic drugs. The research focuses on improving the reactivity of certain aryl bromides and discusses the importance of catalytic hydrogenation in the presence of a sulfanyl group. This work contributes to the development of new therapeutics (Jampílek et al., 2004).

Molecular Engineering in Solar Cell Applications

The molecule and its derivatives have been explored in the context of organic sensitizers for solar cell applications. This research involves engineering molecules at a molecular level to improve their efficiency in converting incident photons to current, which is critical for advancing solar energy technologies (Kim et al., 2006).

Synthesis of Anticancer Compounds

The synthesis of novel compounds using this compound derivatives has been researched for their potential anticancer activity. These studies contribute to the ongoing effort to discover new therapeutic agents for treating cancer (Prabhu et al., 2015).

Antiangiogenesis Evaluation

Compounds derived from this compound have been evaluated for their potential as VEGFR-2 tyrosine kinase inhibitors, important for antiangiogenesis therapy, particularly in cancer treatment (Machado et al., 2015).

Propiedades

IUPAC Name |

(E)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFYTLRQUHFIRX-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)

![2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2454785.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)

![1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate](/img/structure/B2454799.png)